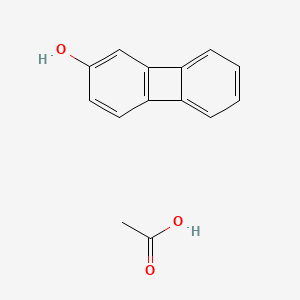
Acetic acid;biphenylen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;biphenylen-2-ol can be achieved through several methods. One common approach involves the esterification of biphenylen-2-ol with acetic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and efficiency. The carbonylation of methanol via the Monsanto process is a well-known method for producing acetic acid, which can then be reacted with biphenylen-2-ol to form the desired compound .
化学反应分析
Types of Reactions
Acetic acid;biphenylen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like aluminum chloride (AlCl3) are used in Friedel-Crafts acylation reactions.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Various substituted biphenyl derivatives.
科学研究应用
Acetic acid;biphenylen-2-ol has several applications in scientific research:
作用机制
The mechanism of action of acetic acid;biphenylen-2-ol involves its interaction with various molecular targets. In biological systems, it may exert antimicrobial effects by disrupting cell membranes and interfering with metabolic pathways . The compound’s aromatic structure allows it to participate in electron transfer reactions, which are crucial in many biochemical processes .
相似化合物的比较
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in the food and chemical industries.
Phenol: An aromatic compound with hydroxyl groups, known for its antiseptic properties.
Uniqueness
Acetic acid;biphenylen-2-ol is unique due to its combination of acetic acid and biphenylen-2-ol properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its potential antimicrobial properties also make it a compound of interest in medical research .
属性
CAS 编号 |
13625-11-1 |
|---|---|
分子式 |
C14H12O3 |
分子量 |
228.24 g/mol |
IUPAC 名称 |
acetic acid;biphenylen-2-ol |
InChI |
InChI=1S/C12H8O.C2H4O2/c13-8-5-6-11-9-3-1-2-4-10(9)12(11)7-8;1-2(3)4/h1-7,13H;1H3,(H,3,4) |
InChI 键 |
ICHCWEHYFCERLC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C1=CC=C2C(=C1)C3=C2C=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















